molecular formula C15H16N2O2 B10914236 1-(3-Hydroxyphenyl)-3-(trimethylpyrazol-4-yl)prop-2-en-1-one

1-(3-Hydroxyphenyl)-3-(trimethylpyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10914236
M. Wt: 256.30 g/mol
InChI Key: YJHZXANYIHTLAM-BQYQJAHWSA-N
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Description

1-(3-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general steps are as follows:

    Starting Materials: 3-hydroxybenzaldehyde and 1,3,5-trimethyl-4-pyrazolone.

    Reaction Conditions: The reaction is usually carried out in an ethanol solution with a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The aldehyde and ketone are mixed in the ethanol solution, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is then isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure 1-(3-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions: 1-(3-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzophenone derivatives.

    Reduction: Formation of 1-(3-hydroxyphenyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the pyrazolyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

    Chalcone: The parent compound of the chalcone family, with a simpler structure.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Curcumin: A well-known compound with a similar conjugated system and biological properties.

Uniqueness: 1-(3-HYDROXYPHENYL)-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both the hydroxyphenyl and trimethylpyrazolyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and applications that are not possible with simpler chalcones or other related compounds.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(E)-1-(3-hydroxyphenyl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c1-10-14(11(2)17(3)16-10)7-8-15(19)12-5-4-6-13(18)9-12/h4-9,18H,1-3H3/b8-7+

InChI Key

YJHZXANYIHTLAM-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC(=CC=C2)O

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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